molecular formula C11H10Cl2N4O B213770 4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B213770
M. Wt: 285.13 g/mol
InChI Key: KJRJTMKYVKKSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyrazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-chloro-3-pyridinyl)benzamide
  • N-(2-chloro-3-pyridinyl)-4-methoxybenzenesulfonamide
  • N-(2-chloro-3-pyridinyl)-4-phenylbutanamide

Uniqueness

4-CHLORO-N-(2-CHLORO-3-PYRIDYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

4-chloro-N-(2-chloropyridin-3-yl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H10Cl2N4O/c1-6-8(12)9(17(2)16-6)11(18)15-7-4-3-5-14-10(7)13/h3-5H,1-2H3,(H,15,18)

InChI Key

KJRJTMKYVKKSIA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(N=CC=C2)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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